molecular formula C11H16N4O B2756324 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide CAS No. 953726-10-8

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B2756324
CAS No.: 953726-10-8
M. Wt: 220.276
InChI Key: SDOLWVKFIDWTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol It is characterized by the presence of an aminopyridine group attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the carboxamide group to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and the carboxamide group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7,12H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOLWVKFIDWTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.